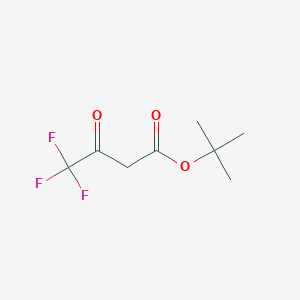

Tert-butyl 4,4,4-trifluoro-3-oxobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4,4,4-trifluoro-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O3/c1-7(2,3)14-6(13)4-5(12)8(9,10)11/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDDHIGPIFREMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801240522 | |

| Record name | 1,1-Dimethylethyl 4,4,4-trifluoro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801240522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26717-75-9 | |

| Record name | 1,1-Dimethylethyl 4,4,4-trifluoro-3-oxobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26717-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4,4,4-trifluoro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801240522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical Identity & Structural Analysis

[3]

The compound is characterized by a central

| Attribute | Detail |

| IUPAC Name | Ethyl 3-oxo-4-phenylbutanoate |

| Common Synonyms | Ethyl 4-phenylacetoacetate; 3-Oxo-4-phenylbutyric acid ethyl ester |

| CAS Number | 718-08-1 |

| Molecular Formula | |

| Molecular Weight | 206.24 g/mol |

| SMILES | CCOC(=O)CC(=O)Cc1ccccc1 |

| InChIKey | BOZNWXQZCYZCSH-UHFFFAOYSA-N |

| Structural Distinction | Critical Note: Distinct from Ethyl 3-oxo-2-phenylbutanoate (CAS 5413-05-8), where the phenyl group is at the |

Physicochemical Properties[1][4]

Data below represents aggregated experimental and predicted values suitable for process engineering and analytical method development.

| Property | Value / Description | Condition / Context |

| Physical State | Liquid | Colorless to pale yellow; characteristic ester odor. |

| Density | Predicted @ 20°C. | |

| Boiling Point | ~290°C (760 mmHg) | Theoretical. Typically distilled under high vacuum (~130-140°C @ 1-2 mmHg) to prevent decomposition. |

| Solubility | High | Ethanol, DMSO, DMF, Chloroform, Ethyl Acetate. |

| Solubility (Water) | Low / Insoluble | Lipophilic nature ( |

| pKa | ~11.0 | Active methylene protons (C2). |

| Flash Point | >110°C | Closed cup (Predicted). |

| Stability | Moisture Sensitive | Susceptible to hydrolysis; store under inert atmosphere (Argon/Nitrogen). |

Synthesis & Manufacturing Protocols

Validated Laboratory Synthesis (Meldrum's Acid Route)

The most robust laboratory-scale synthesis avoids the use of unstable phenacyl chlorides, instead utilizing the acylating power of Meldrum's acid. This route offers high yield and purity.[4][5][7]

Reaction Scheme:

-

Acylation: Phenylacetyl chloride reacts with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of pyridine.[7][8]

-

Alcoholysis: The acylated intermediate undergoes ring opening and decarboxylation upon refluxing with ethanol.

Protocol:

-

Preparation: In a dry 500 mL round-bottom flask, dissolve Meldrum's acid (1.0 eq) and anhydrous pyridine (2.4 eq) in dry Dichloromethane (DCM). Cool to 0°C under

. -

Addition: Add Phenylacetyl chloride (1.0 eq) dropwise over 30 minutes. Maintain temperature <5°C.

-

Reaction: Stir at 0°C for 1 hour, then warm to ambient temperature for 2 hours.

-

Workup 1: Wash the organic layer with 2N HCl (to remove pyridine), then water. Dry over

and concentrate in vacuo to yield the acylated solid intermediate. -

Reflux: Dissolve the intermediate in anhydrous Ethanol (10 volumes). Reflux for 3-4 hours.

-

Purification: Concentrate the ethanol solution. Purify the resulting oil via vacuum distillation or flash chromatography (Hexanes:EtOAc 9:1).

Visualization of Synthetic Workflow

Caption: Step-wise synthesis via Meldrum's acid acylation, ensuring regioselectivity and minimizing side products.

Analytical Characterization

To validate the identity of the synthesized material, the following spectral signatures must be confirmed.

-

NMR (400 MHz,

- 7.20–7.35 (m, 5H, Ar-H)

-

4.18 (q,

-

3.82 (s, 2H,

-

3.44 (s, 2H,

-

1.25 (t,

-

Mass Spectrometry (GC-MS):

-

Molecular Ion (

): m/z 206 -

Base Peak: Often m/z 91 (Tropylium ion,

) or m/z 118 (loss of ethyl acetate fragment).

-

Biological Relevance & Applications[4][5][10][11]

Heterocycle Synthesis (Medicinal Chemistry)

The primary utility of CAS 718-08-1 in drug development is as a "C3-C4-C5" synthon for heterocyclic rings.

-

Pyrazolones: Reaction with hydrazines (e.g., phenylhydrazine) yields 3-benzyl-pyrazol-5-ones. These scaffolds are investigated for antiprion activity and as free-radical scavengers (Edaravone analogs).

-

Pyrimidines: Condensation with ureas or amidines generates pyrimidinone derivatives, relevant in kinase inhibitor research (e.g., GSK-3 modulators).

Regulatory & Safety Context (Critical)

Researchers must be aware that CAS 718-08-1 is chemically related to "designer precursors" (like MAPA/APAAN) used in the illicit manufacture of Phenylacetone (P2P).

-

Mechanism of Concern: Acidic hydrolysis of CAS 718-08-1 yields 3-oxo-4-phenylbutanoic acid, which spontaneously decarboxylates to Phenylacetone (P2P).

-

Compliance: While not universally scheduled as a List I chemical in all jurisdictions (unlike MAPA), it is closely monitored. Legitimate research use requires strict inventory tracking to prevent diversion.

Divergent Reactivity Diagram

Caption: Bifurcation of chemical utility: Legitimate heterocycle formation vs. hydrolytic degradation to controlled precursors.

Safety & Handling (MSDS Highlights)

-

GHS Classification: Warning.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2-8°C (refrigerated) is recommended to prevent slow hydrolysis. Keep under inert gas.

-

Disposal: Incineration in a licensed chemical disposal facility. Do not discharge into drains due to potential biological activity of metabolites.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 225855, Ethyl 3-oxo-4-phenylbutanoate. Retrieved from [Link]

-

Doi, T., et al. (2022). Analysis of potential phenylacetone precursors (ethyl 3-oxo-2-phenylbutyrate, methyl 3-oxo-4-phenylbutyrate, and ethyl 3-oxo-4-phenylbutyrate) by GC-MS and their conversion to phenylacetone.[9] Drug Testing and Analysis, 14(3), 439-449.[9] Retrieved from [Link]

- Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of beta-keto esters. Journal of Organic Chemistry, 43(10), 2087–2088. (Foundational synthetic method cited in modern protocols).

Sources

- 1. 718-08-1|Ethyl 3-oxo-4-phenylbutanoate|BLD Pharm [bldpharm.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Ethyl 3-oxo-4-phenylbutanoate | C12H14O3 | CID 225855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. Ethyl 3-oxo-2-phenylbutanoate|CAS 5413-05-8 [benchchem.com]

- 8. Ethyl 3-oxo-4-phenylbutanoate synthesis - chemicalbook [chemicalbook.com]

- 9. Analysis of potential phenylacetone precursors (ethyl 3-oxo-2-phenylbutyrate, methyl 3-oxo-4-phenylbutyrate, and ethyl 3-oxo-4-phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Utilization of Tert-butyl 4,4,4-trifluoro-3-oxobutanoate in Drug Discovery

Topic: Structural Dynamics and Synthetic Utility of Tert-butyl 4,4,4-trifluoro-3-oxobutanoate Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary: The Fluorine-Carbonyl Synergy

In the high-stakes arena of lead optimization, This compound (CAS: 26717-75-9) serves as a pivotal linchpin. It is not merely a reagent; it is a scaffold that introduces two critical pharmacophoric elements simultaneously: a metabolically robust trifluoromethyl (

This guide moves beyond standard catalog descriptions to analyze the molecule’s structural flux (tautomerism), its synthesis under kinetic control, and its application in constructing trifluoromethylated heterocycles—a structural motif ubiquitous in modern oncology and anti-inflammatory therapeutics.

Molecular Architecture & Electronic Profile

The Tautomeric Equilibrium

Unlike simple ketones,

Key Structural Feature: The cis-enol form is thermodynamically stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl proton and the ester carbonyl oxygen.

| Property | Keto Form | Enol Form (cis-chelated) |

| Hybridization (C2) | ||

| Driving Force | Solvent Polarity (Polar solvents) | Intramolecular H-Bond + Conjugation |

| Reactivity | Electrophilic at Carbonyls | Nucleophilic at C2 |

| NMR Signature ( |

Physicochemical Data Summary

-

IUPAC Name: this compound

-

CAS Number: 26717-75-9[1]

-

Molecular Formula:

-

Molecular Weight: 212.17 g/mol

-

Physical State: Colorless to pale yellow liquid (at RT).

-

Stability: Moisture sensitive; susceptible to decarboxylation under strong acidic conditions (cleavage of t-butyl ester).

Synthesis Protocol: Kinetic Claisen Condensation

Authoritative Note: Commercial sourcing is possible, but in-house synthesis is often required for isotopic labeling or when high-purity, fresh reagent is demanded for sensitive catalytic cycles. The following protocol utilizes LiHMDS (Lithium bis(trimethylsilyl)amide) to ensure kinetic deprotonation of tert-butyl acetate, preventing self-condensation side products.

Reagents & Setup

-

Substrate: tert-Butyl acetate (1.0 equiv).

-

Electrophile: Trifluoroacetic anhydride (TFAA) or Ethyl trifluoroacetate (1.1 equiv).

-

Base: LiHMDS (1.0 M in THF, 1.1 equiv).

-

Solvent: Anhydrous THF (dried over Na/benzophenone).

-

Atmosphere: Argon or Nitrogen (Strictly anhydrous).

Step-by-Step Methodology

-

Cryogenic Deprotonation:

-

Charge a flame-dried 3-neck flask with anhydrous THF and cool to -78°C .

-

Add LiHMDS slowly via cannula.

-

Add tert-butyl acetate dropwise over 20 minutes.

-

Mechanistic Insight: At -78°C, LiHMDS irreversibly deprotonates the acetate to form the lithium enolate. The bulky base prevents nucleophilic attack on the ester carbonyl.

-

Stir: Maintain at -78°C for 45 minutes to ensure complete enolization.

-

-

Acylation (The Claisen Step):

-

Add the trifluoroacetyl source (TFAA or Ethyl Trifluoroacetate) dropwise.

-

Critical Control: If using TFAA, the reaction is highly exothermic; addition must be slow to maintain T < -70°C.

-

Allow the mixture to warm to 0°C over 2 hours.

-

-

Quench & Workup:

-

Quench with saturated aqueous

.[2] -

Extract with

or EtOAc. -

Wash organic layer with 1N HCl (to ensure neutral species) and brine.

-

Dry over

and concentrate in vacuo.

-

-

Purification:

-

Purify via vacuum distillation.

-

Note: Silica gel chromatography can induce hydrolysis of the trifluoroacetyl group or the tert-butyl ester; distillation is preferred.

-

Visualizing the Synthetic Workflow

The following diagram illustrates the critical path for synthesis and the subsequent divergence into heterocyclic chemistry.

Figure 1: Synthetic pathway from precursor selection to heterocyclic divergence. Note the kinetic control required at the enolate formation step.

Reactivity Profile in Drug Design: The Knorr Pyrazole Synthesis

The most high-value application of this scaffold is the regioselective synthesis of trifluoromethyl-pyrazoles (e.g., analogs of Celecoxib).

Mechanism of Action

The reaction with hydrazines (

-

Nucleophilic Attack: The hydrazine terminal nitrogen (more nucleophilic) attacks the ketone carbonyl (C3), which is activated by the adjacent electron-withdrawing

group. -

Dehydration: Formation of the hydrazone intermediate.

-

Cyclization: The second nitrogen attacks the ester carbonyl (or the enol carbon, depending on pH), followed by loss of tert-butanol (or water/alcohol depending on the leaving group dynamics).

Regioselectivity Challenges

The

-

Standard Outcome: The hydrazine

typically attacks the C3 (trifluoroacetyl) carbonyl first due to its higher electrophilicity compared to the sterically hindered tert-butyl ester.

Diagram: Heterocycle Formation Logic

This diagram details the logical flow of the Knorr synthesis using this specific building block.

Figure 2: Mechanistic flow for the synthesis of trifluoromethyl-pyrazoles. The CF3 group enhances the electrophilicity of C3, directing the initial nucleophilic attack.

References

-

ChemicalBook. (2025). 4,4,4-TRIFLUORO-ACETOACETIC ACID TERT-BUTYL ESTER Properties and CAS 26717-75-9. Link

-

Udgaonkar, A., et al. (2022).[3] "Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA." Journal of Emerging Investigators. Link

-

BenchChem. (2025). "Applications of tert-Butyl and Fluoride Moieties in the Synthesis of Pharmaceutical Intermediates." BenchChem Technical Notes. Link

-

Westphal, M. V., et al. (2015).[4] "Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties." ChemMedChem. Link

-

Organic Syntheses. "tert-Butyl Acetate and General Esterification Protocols." (General Reference for Claisen Condensation conditions). Link

Sources

Foreword: The Strategic Role of Fluorine in Modern Chemistry

An In-Depth Technical Guide to the Solubility Profile of Fluorinated Beta-Keto Esters

Prepared by: A Senior Application Scientist

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—can profoundly influence a molecule's behavior.[2] Among the diverse classes of fluorinated compounds, β-keto esters are particularly valuable synthetic intermediates, serving as key building blocks for pharmaceuticals and agrochemicals.[3][4][5][6] However, the very properties that make these compounds attractive also present challenges, particularly concerning their solubility. Understanding and accurately characterizing the solubility of fluorinated β-keto esters is not merely an academic exercise; it is a critical step in process development, formulation, and ensuring bioavailability.[7] This guide provides a comprehensive exploration of the theoretical underpinnings and practical methodologies for determining the solubility profile of these unique chemical entities.

Theoretical Principles Governing Solubility

The solubility of a compound is the result of a delicate thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[8][9] This process is governed by the Gibbs free energy of solution (ΔG_soln_), which incorporates both enthalpic (ΔH_soln_) and entropic (ΔS_soln_) contributions.

The Impact of Fluorination

The substitution of hydrogen with fluorine introduces several competing effects that influence solubility:

-

Increased Lipophilicity: The highly electronegative fluorine atoms are poor hydrogen bond acceptors, and the C-F bond is not highly polarizable. This leads to weak intermolecular interactions with polar solvents like water, often increasing the compound's lipophilicity and solubility in non-polar organic solvents.[10][11] For instance, Ethyl 4,4,4-trifluoroacetoacetate is noted for its solubility in organic solvents like ethanol and ether but has limited solubility in water.[10]

-

Polarity and Dipole Moment: While the C-F bond is highly polar, the symmetrical arrangement of multiple fluorine atoms (e.g., in a CF3 group) can lead to a molecule with a significant local dipole but a relatively modest overall molecular dipole moment. This complex electronic nature means that simple "like dissolves like" predictions can be misleading.

-

Weak Intermolecular Forces: Perfluorinated segments of molecules interact weakly with both themselves and with hydrocarbon segments.[11] This can sometimes lead to enhanced solubility in specialized fluorous solvents but poor solubility in conventional hydrocarbon or polar protic solvents.

The Critical Role of Keto-Enol Tautomerism and Intramolecular Hydrogen Bonding (IMHB)

Beta-keto esters exist in a dynamic equilibrium between their keto and enol forms. The enol form is stabilized by the formation of a six-membered pseudo-ring via an intramolecular hydrogen bond (IMHB) between the enolic hydroxyl group and the ester carbonyl oxygen.

Caption: Keto-Enol equilibrium and Intramolecular Hydrogen Bond (IMHB).

This IMHB is a crucial determinant of solubility. By "hiding" the polar -OH and C=O groups within the molecule, the IMHB reduces their availability for intermolecular interactions with solvent molecules.[12] This has two major consequences:

-

Reduced Aqueous Solubility: The masking of polar functional groups decreases favorable interactions with water, lowering solubility.[13][14]

-

Increased Permeability/Lipophilicity: The more compact, less polar conformation stabilized by the IMHB can enhance cell membrane permeability and solubility in non-polar environments.[12][13]

The position of this equilibrium and the strength of the IMHB are influenced by the solvent environment. Polar, hydrogen-bonding solvents can compete for the hydrogen bond, shifting the equilibrium towards the keto form, while non-polar solvents favor the enol form with its stable IMHB.[12]

Experimental Determination of Solubility: A Methodological Framework

A common pitfall in solubility assessment is the failure to distinguish between thermodynamic and kinetic solubility. This distinction is paramount in drug development and process chemistry, as the values can differ significantly.[15]

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure, when the system is at equilibrium.[16] It represents the most stable state and is the gold standard for physicochemical characterization.

-

Kinetic Solubility: This measures the concentration of a solute that remains in solution after being rapidly added from a high-concentration stock (typically DMSO) into an aqueous buffer.[7][17] It measures the rate of precipitation rather than true equilibrium and often overestimates solubility, as it can reflect the properties of an amorphous or metastable solid form.[15]

Caption: Workflow comparison: Thermodynamic vs. Kinetic solubility.

Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol describes the definitive method for measuring thermodynamic solubility, adapted from standard industry practices.[18] Its self-validating nature comes from ensuring an excess of solid is present throughout, guaranteeing that the measured concentration represents a saturated solution at equilibrium.

Objective: To determine the equilibrium solubility of a fluorinated beta-keto ester in a selected solvent system.

Materials & Equipment:

-

Test Compound (solid form, purity >98%)

-

Selected Solvent (e.g., Phosphate-Buffered Saline pH 7.4, Water, Ethanol)

-

Glass vials with screw caps (e.g., 4 mL)

-

Analytical balance

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge or filtration apparatus (e.g., 0.22 µm PVDF syringe filters)

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid test compound to a glass vial.

-

Causality: An excess of solid is critical to ensure that equilibrium is established with the solid phase, which is the definition of a saturated solution.[16] A common practice is to add enough solid so that it remains visible throughout the experiment (e.g., 1-2 mg in 1 mL of solvent).

-

-

Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent (at the desired temperature, e.g., 25°C or 37°C) to the vial.

-

Equilibration: Cap the vials tightly and place them on an orbital shaker in an incubator set to the desired temperature. Agitate the samples for 24 to 48 hours.

-

Phase Separation: After equilibration, allow the vials to stand for at least 1 hour to let undissolved solids settle. Then, carefully separate the saturated solution (supernatant) from the excess solid. This can be done by:

-

Filtration: Draw the supernatant into a syringe and pass it through a 0.22 µm syringe filter.

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) and carefully pipette the supernatant.

-

Causality: This step removes all particulate matter, ensuring that the analyzed sample contains only the dissolved compound. It's important to perform this step quickly and without temperature changes to prevent precipitation.

-

-

Sample Dilution: Accurately dilute the clear supernatant with a suitable solvent (often the mobile phase used for analysis) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated HPLC method. Determine the concentration by comparing the peak area to a standard curve prepared from known concentrations of the compound.

-

Final Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically expressed in µg/mL or µM.

Data Presentation and Interpretation

For comparative analysis, solubility data should be presented in a clear, tabular format. This allows for easy assessment of how solubility changes with molecular structure and solvent environment.

Table 1: Hypothetical Solubility Profile of Fluorinated Beta-Keto Esters at 25°C

| Compound | Structure | LogP (Calculated) | Thermodynamic Solubility (µg/mL) |

| pH 7.4 Buffer | |||

| Ethyl Acetoacetate | CH3COCH2COOEt | 0.23 | >2000 |

| Ethyl 4,4,4-trifluoroacetoacetate | CF3COCH2COOEt | 1.15 | 850 |

| Ethyl 2-fluoro-3-oxobutanoate | CH3COCHFCOOEt | 0.68 | 1500 |

| Ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate | CF3CF2COCH2COOEt | 1.85 | 150 |

Data are hypothetical and for illustrative purposes only.

Interpretation Insights:

-

The introduction of a CF3 group (Ethyl 4,4,4-trifluoroacetoacetate) decreases aqueous solubility compared to the non-fluorinated analog, consistent with an increase in lipophilicity (LogP).[10]

-

Longer perfluoroalkyl chains further decrease aqueous solubility due to the larger hydrophobic surface area.

-

Solubility in polar organic solvents like ethanol is generally high, as these solvents can disrupt the IMHB while also solvating the hydrocarbon portions of the molecule.[10]

Conclusion: A Unified View of Solubility

The solubility of fluorinated beta-keto esters is a complex interplay of electronic effects, intermolecular forces, and conformational preferences driven by keto-enol tautomerism. The presence of fluorine significantly modulates the physicochemical properties, often reducing aqueous solubility while enhancing lipophilicity. A thorough understanding of these principles, combined with robust experimental methodologies like the shake-flask method for determining thermodynamic solubility, is essential for any researcher or drug development professional working with this important class of compounds. Accurately characterizing this solubility profile is a critical step towards successful formulation, process optimization, and the ultimate application of these versatile chemical entities.

References

- Title: Solubility test for Organic Compounds Source: Google Cloud URL

- Title: Ethyl 4,4,4-trifluoroacetoacetate - Chem-Impex Source: Chem-Impex URL

- Title: Solubility Source: Google Cloud URL

- Title: Procedure for Determining Solubility of Organic Compounds - Scribd Source: Scribd URL

- Title: Ethyl 4,4,4-trifluoroacetoacetate | 372-31-6 - ChemicalBook Source: ChemicalBook URL

- Title: Ethyl 4,4,4-Trifluoroacetoacetate | 372-31-6 | Tokyo Chemical Industry Co., Ltd.(JP)

- Title: Fluorinated Ketoesters - F2 Chemicals Ltd Source: F2 Chemicals Ltd URL

- Title: Solubility of Organic Compounds - Chemistry Source: Chemistry LibreTexts URL

- Title: Kinetic & Thermodynamic Solubility Testing - WuXi AppTec Source: WuXi AppTec URL

- Title: Understanding the phase and solvation behavior of fluorinated ionic liquids - Pure Source: Pure URL

- Title: CAS 372-31-6: Ethyl 4,4,4-trifluoroacetoacetate - CymitQuimica Source: CymitQuimica URL

- Title: Ethyl 4,4,4-trifluoroacetoacetate Lonza quality, = 98.

- Title: Video: Solubility - Concept - JoVE Source: JoVE URL

- Title: Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals Source: Life Chemicals URL

- Title: Solubility - Wikipedia Source: Wikipedia URL

- Title: The factors that influence solubility in perfluoroalkane solvents | Request PDF Source: ResearchGate URL

- Title: kinetic versus thermodynamic solubility temptations and risks - PubMed Source: PubMed URL

- Title: Kinetic and thermodynamic solubility values of some bioactive compounds - PubMed Source: PubMed URL

- Title: ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science Source: BioDuro URL

- Title: CHAPTER 4 Industrial and Utilitarian Aspects of Fluorine Chemistry 3M MN04855110 Source: 3M URL

- Title: Thermodynamic vs.

- Title: Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters.

- Title: Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - NIH Source: NIH URL

- Title: (PDF) Solubility of fluorinated compounds in a range of ionic liquids.

- Title: Water-Enhanced Solvation of Organic Solutes in Ketone and Ester Solvents Source: Google Cloud URL

- Title: Applications of Fluorine in Medicinal Chemistry - ACS Publications Source: ACS Publications URL

- Title: Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH Source: NIH URL

- Title: Development of N-F fluorinating agents and their fluorinations: Historical perspective Source: Beilstein Journal of Organic Chemistry URL

- Title: Multigram Deoxofluorination of β-Keto Esters with Sulfur Tetrafluoride - Thieme Chemistry Source: Thieme Chemistry URL

- Title: Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review - Biointerface Research in Applied Chemistry Source: Biointerface Research in Applied Chemistry URL

- Title: Dissolution Behavior of Fluoroalkylated Diazonaphthoquinone and Its Blends with Fluorinated Copolymers under UV Irradiation - MDPI Source: MDPI URL

- Title: EP0694526B1 - Process for preparation of fluorinated beta-keto ester - Google Patents Source: Google Patents URL

- Title: Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers | Journal of the American Chemical Society Source: Journal of the American Chemical Society URL

- Title: Recent advances in the transesterification of β-keto esters - RSC Publishing Source: RSC Publishing URL

- Title: Enantioselective fluorination of β-keto ester using a PEG-bound urea-containing chiral quaternary ammonium salt catalyst - SciSpace Source: SciSpace URL

- Title: Asymmetric fluorination of β-keto esters catalyzed by chiral rare earth perfluorinated organophosphates - Kyushu University Source: Kyushu University URL

- Title: US5493025A - Process for preparation of fluorinated beta-keto ester - Google Patents Source: Google Patents URL

- Title: Influence of intramolecular hydrogen bonds on the binding potential of methylated β-cyclodextrin derivatives - Beilstein Journals Source: Beilstein Journals URL

- Title: (PDF)

- Title: Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides - PMC Source: PMC URL

- Title: Fast, solvent-free and highly enantioselective fluorination of β-keto esters catalyzed by chiral copper complexes in a ball mill - Green Chemistry (RSC Publishing)

- Title: Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry - IRIS-AperTO - UniTo Source: IRIS-AperTO - UniTo URL

- Title: Manipulation of intramolecular hydrogen bonds in conjugated pseudoladder polymer for semiconductivity and solution-processabilit - eScholarship.

- Title: Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - Diva-Portal.

- Title: Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - MDPI Source: MDPI URL

Sources

- 1. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemimpex.com [chemimpex.com]

- 4. f2chemicals.com [f2chemicals.com]

- 5. Multigram Deoxofluorination of β-Keto Esters with Sulfur Tetrafluoride - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 6. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. Video: Solubility - Concept [jove.com]

- 9. Solubility - Wikipedia [en.wikipedia.org]

- 10. CAS 372-31-6: Ethyl 4,4,4-trifluoroacetoacetate [cymitquimica.com]

- 11. researchgate.net [researchgate.net]

- 12. iris.unito.it [iris.unito.it]

- 13. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties [diva-portal.org]

- 15. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 18. One moment, please... [biointerfaceresearch.com]

- 19. Solubility [chem.fsu.edu]

Navigating the Stability of a Key Fluorinated Building Block: A Technical Guide to Tert-butyl 4,4,4-trifluoro-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, fluorinated organic compounds have emerged as indispensable tools for modulating the physicochemical and biological properties of therapeutic candidates. Among these, β-keto esters bearing a trifluoromethyl group are of particular interest due to their utility as versatile synthetic intermediates. This guide provides an in-depth technical examination of the thermodynamic stability of a key member of this class: tert-butyl 4,4,4-trifluoro-3-oxobutanoate. Understanding the stability profile of this reagent is paramount for its effective handling, storage, and application in complex synthetic routes, ensuring the integrity and reproducibility of experimental outcomes.

Physicochemical Properties and Inherent Stability

This compound is a specialty chemical valued for its trifluoromethyl-substituted β-keto ester moiety. The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl and the acidity of the α-protons, making it a valuable synthon.[1][2] However, this enhanced reactivity also has implications for the compound's stability.

The tert-butyl ester provides steric hindrance, which offers a degree of protection against nucleophilic attack at the carbonyl carbon, rendering the ester stable under many basic and nucleophilic conditions.[3] Generally, the compound is considered stable under standard laboratory conditions.[3] For long-term storage, it is recommended to keep the compound at 0-8 °C.[3]

The trifluoromethyl group is known for its high metabolic stability due to the strength of the C-F bond.[1] This property is often sought after in drug design to prevent metabolic degradation of the molecule.[1]

Table 1: General Physicochemical Properties of this compound

| Property | Value/Description | Source |

| CAS Number | 26717-75-9 | [3] |

| Molecular Formula | C8H11F3O3 | [3] |

| Molecular Weight | 212.17 g/mol | [3] |

| Appearance | Not specified, likely a liquid or low-melting solid | - |

| Storage Temperature | 0-8 °C | [3] |

Key Factors Influencing Thermodynamic Stability

The stability of this compound is primarily influenced by three main factors: temperature, pH (presence of acids or bases), and moisture.

Thermal Stability

pH-Dependent Stability: The Role of Acid and Base Catalysis

The presence of acidic or basic conditions is a critical determinant of the stability of this compound.

-

Acid-Catalyzed Hydrolysis: The tert-butyl ester group is highly susceptible to cleavage under acidic conditions.[6] This lability is a cornerstone of its use as a protecting group in organic synthesis. The reaction proceeds via protonation of the ester oxygen, followed by the formation of a stable tert-butyl cation and the corresponding β-keto acid, 4,4,4-trifluoro-3-oxobutanoic acid.[6][7] The released tert-butyl cation can then be trapped by a nucleophile or eliminate a proton to form isobutylene.[7]

-

Base-Catalyzed Hydrolysis: While generally more stable to basic conditions than other esters due to steric hindrance, prolonged exposure to strong bases can lead to hydrolysis of the tert-butyl ester. This process is typically slower than acid-catalyzed cleavage. The primary degradation pathway under basic conditions is the saponification of the ester to yield the carboxylate salt of 4,4,4-trifluoro-3-oxobutanoic acid and tert-butanol.

Sensitivity to Moisture

Moisture can facilitate the hydrolysis of the tert-butyl ester, particularly in the presence of acidic or basic impurities that can catalyze the reaction. Therefore, it is crucial to handle and store the compound under anhydrous conditions to maintain its integrity.

Primary Decomposition Pathways

The thermodynamic instability of this compound under certain conditions leads to two primary decomposition pathways: hydrolysis of the tert-butyl ester and decarboxylation of the resulting β-keto acid.

Hydrolysis of the Tert-butyl Ester

As previously mentioned, the ester linkage is the most labile part of the molecule.

Caption: Acid- or base-catalyzed hydrolysis pathway.

The kinetics of tert-butyl ester hydrolysis are highly dependent on the pH and temperature. Studies on analogous compounds have shown that the rate of hydrolysis increases significantly at both low and high pH.[8]

Decarboxylation of the β-Keto Acid Intermediate

The product of hydrolysis, 4,4,4-trifluoro-3-oxobutanoic acid, is a β-keto acid and is itself thermally unstable.[9] β-Keto acids are known to readily undergo decarboxylation upon heating to yield a ketone and carbon dioxide. This reaction proceeds through a cyclic transition state.

Caption: Decarboxylation of the β-keto acid intermediate.

The ease of decarboxylation is a characteristic feature of β-keto acids and is an important consideration when handling the hydrolysis product of this compound.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the thermodynamic stability of this compound involves a combination of analytical techniques to monitor its degradation over time and under various stress conditions.

Isothermal Stability Study

Objective: To determine the rate of degradation at a constant temperature.

Methodology:

-

Prepare solutions of this compound in relevant solvents (e.g., acetonitrile, water-buffered solutions at different pH values).

-

Incubate the solutions at a constant temperature (e.g., 40 °C, 60 °C).

-

At specified time intervals, withdraw aliquots from each solution.

-

Analyze the aliquots by a suitable quantitative method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the remaining concentration of the parent compound.

-

Plot the concentration of this compound versus time to determine the degradation kinetics.

Thermal Analysis

Objective: To determine the onset of thermal decomposition and the associated energy changes.

Methodology:

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh a small sample (1-5 mg) of this compound into a hermetically sealed aluminum pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the heat flow as a function of temperature to identify the onset of exothermic or endothermic events, which can indicate decomposition.[4]

-

-

Thermogravimetric Analysis (TGA):

-

Place a small, accurately weighed sample into a tared TGA pan.

-

Heat the sample at a constant rate under a controlled atmosphere.

-

Monitor the change in mass as a function of temperature to determine the temperature at which significant mass loss occurs, indicating decomposition.[4]

-

Identification of Degradation Products

Objective: To identify the chemical structures of the main degradation products.

Methodology:

-

Subject a sample of this compound to forced degradation (e.g., by heating or treatment with acid/base).

-

Analyze the resulting mixture by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11][12]

-

Compare the mass spectra of the degradation products with spectral libraries or known standards to identify their structures.

Caption: Workflow for assessing thermodynamic stability.

Handling and Storage Recommendations

Based on its chemical properties and potential degradation pathways, the following best practices are recommended for handling and storing this compound:

-

Storage: Store in a tightly sealed container in a cool (0-8 °C), dry, and well-ventilated area.[3] Protect from moisture.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with strong acids, strong bases, and strong oxidizing agents.

-

Incompatible Materials: Strong acids, strong bases, oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable synthetic building block whose utility is intrinsically linked to its stability profile. While generally stable under recommended storage conditions, its susceptibility to acid-catalyzed hydrolysis and subsequent decarboxylation are critical factors to consider during its application in synthesis. A thorough understanding of these degradation pathways, coupled with appropriate handling and storage protocols, is essential for researchers and drug development professionals to ensure the successful and reproducible use of this important fluorinated reagent. Further quantitative studies on the kinetics and thermodynamics of its decomposition would provide even greater insight and predictive power for its application in complex chemical transformations.

References

-

Kubyshkin, V., Pridma, S., & Budisa, N. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Organic & Biomolecular Chemistry, 16(27), 4936-4946. [Link]

-

Tivesten, A., & Sundgren, A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 12345. [Link]

-

(2026). Influence of Ortho-Trifluoromethyl Substitution on the Mesomorphic and Thermal Behavior of Azo-Ester Liquid Crystals: Experimental and DFT Insights. ResearchGate. [Link]

-

(n.d.). Addition of OH, NH, and FH Bonds across a Boryl-Iridium Unit - Supporting Information. American Chemical Society. [Link]

-

(2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Stack Exchange. [Link]

-

(2024, January). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Environmental Protection Agency. [Link]

-

(2022, April). Draft Method 1621 Screening Method for the Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion. EDF Help Desk. [Link]

-

(n.d.). Gas chromatography–mass spectrometry chromatogram for the sample at 1 h and 50°C with a molar ratio of 2 (DB Wax column). DTBP, di‐tert‐butyl peroxide. ResearchGate. [Link]

-

(2021, February 12). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]

-

(n.d.). Arrhenius Parameters from Ester Hydrolysis. Scribd. [Link]

-

(n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. bioRxiv. [Link]

-

(2021, February 12). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. [Link]

-

(n.d.). Analysis of methyl tert.-butyl ether and its degradation products by direct aqueous injection onto gas chromatography with mass spectrometry or flame ionization detection systems. PubMed. [Link]

-

(2013, October 20). Hydrolysis of t-butyl chloride CSTR-Study. dvikan.no. [Link]

-

(2025, August 6). Arrhenius Parameters for Reaction of the tert-Butylperoxy and 2-Ethyl-2-propylperoxy Radicals with some Nonhindered Phenols, Aromatic Amines, and Thiophenols. ResearchGate. [Link]

-

(n.d.). Trifluoroacetic acid. Wikipedia. [Link]

-

(1997, November 26). Method for determination of methyl tert-butyl ether and its degradation products in water. USGS. [Link]

-

(n.d.). Quantitative determination of fluorine in organic compounds. NIST. [Link]

-

(2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. [Link]

-

(n.d.). Determination of Fluorine in Fluoro-Organic Compounds. DTIC. [Link]

-

(n.d.). tert-Butyl Esters. Organic Chemistry Portal. [Link]

-

(n.d.). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. PMC. [Link]

-

(2026, February 7). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles.. ResearchGate. [Link]

-

(n.d.). Thermal decomposition of di-tert-butylperoxide measured with calorimeter. National Institute of Fire and Disaster, Japan. [Link]

-

(n.d.). Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group. PMC. [Link]

-

(2025, January 21). Computational Study of Li+ Solvation Structures in Fluorinated Ether, Non-Fluorinated Ether, and Organic Carbonate-Based Electrolytes at Low and High Salt Concentrations. arXiv. [Link]

-

(1999, December 1). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. USGS Publications Warehouse. [Link]

-

(n.d.). Resource Book for Life Cycle Management of Fluorocarbons. Ministry of the Environment, Japan. [Link]

-

(n.d.). Thermal Decomposition Behavior of di-tert-butyl Peroxide Measured with Differential Adiabatic Calorimeter. AIDIC. [Link]

-

(2017). Computational study of relative thermodynamic stability of mutant base pairs between keto, enol and deprotonated forms of guanine and thymine at DNA polymerase lambda active site. Loyola University Chicago Research Portal. [Link]

-

(2021, September 15). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. bioRxiv. [Link]

-

(n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC. [Link]

-

(n.d.). Tert-Butyl Chloride Hydrolysis: Kinetics Lab Study. Studylib. [Link]

-

(2006, February 20). Asymmetric fluorination of β-keto esters catalyzed by chiral rare earth perfluorinated organophosphates. Kyushu University. [Link]

-

(n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. [Link]

-

(n.d.). tert-Butyl alcohol. Wikipedia. [Link]

-

(2022, June 6). The potential of thermal desorption-GC/MS-based analytical methods for the unambiguous identification and quantification of perfluoroisobutene and carbonyl fluoride in air samples. Wiley Online Library. [Link]

-

(n.d.). thermal decomposition of some linear perfluoroalkanes in an inconel tube. NASA Technical Reports Server. [Link]

-

(n.d.). 4,4,4-Trifluoro-3-oxobutanoic acid. PubChem. [Link]

-

(n.d.). Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry. SciELO. [Link]

-

(n.d.). Hydrolysis of tert-Butyl Chloride Study. Scribd. [Link]

-

(2024, April 29). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). PMC. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,4,4-TRIFLUORO-ACETOACETIC ACID TERT-BUTYL ESTER CAS#: 26717-75-9 [m.chemicalbook.com]

- 4. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jes.or.jp [jes.or.jp]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether [pubs.usgs.gov]

- 9. 4,4,4-Trifluoro-3-oxobutanoic acid | C4H3F3O3 | CID 13076697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Analysis of methyl tert.-butyl ether and its degradation products by direct aqueous injection onto gas chromatography with mass spectrometry or flame ionization detection systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Method for determination of methyl tert-butyl ether and its degradation products in water [pubs.usgs.gov]

- 12. scielo.br [scielo.br]

The Strategic Role of Tert-Butyl 4,4,4-Trifluoro-3-oxobutanoate in Modern Medicinal Chemistry: A Technical Guide

Executive Summary & Chemical Rationale

The incorporation of the trifluoromethyl (–CF₃) group is a cornerstone strategy in medicinal chemistry, utilized to enhance a drug candidate's metabolic stability, lipophilicity, and target binding affinity. Tert-butyl 4,4,4-trifluoro-3-oxobutanoate (CAS: 26717-75-9) has emerged as a premier fluorinated building block for the construction of complex heterocycles and aliphatic intermediates[1].

While its ethyl counterpart (ethyl 4,4,4-trifluoroacetoacetate) is widely known, the tert-butyl ester offers two distinct, field-proven advantages in advanced API (Active Pharmaceutical Ingredient) synthesis:

-

Orthogonal Deprotection: Ethyl esters require basic saponification (e.g., LiOH/NaOH) for cleavage. Strong aqueous bases can trigger haloform-type degradation of the –CF₃ group or epimerize base-sensitive stereocenters. The tert-butyl ester is smoothly cleaved via mild acidolysis (e.g., Trifluoroacetic acid in DCM), preserving delicate molecular architectures[2].

-

Steric Direction in Cyclization: The bulky tert-butoxy group sterically shields the ester carbonyl. When reacted with asymmetric dinucleophiles (such as aryl hydrazines), this steric bulk directs the initial nucleophilic attack almost exclusively toward the highly electrophilic trifluoromethyl ketone, dramatically improving the regioselectivity of the resulting heterocycle[3].

This whitepaper details the mechanistic pathways and self-validating protocols for utilizing this reagent in the synthesis of pyrazoles, pyrimidines, and enoates—key motifs in targets ranging from CCR1 antagonists to prostaglandin derivatives[4],[5].

Core Synthetic Application: Regioselective Synthesis of Trifluoromethylated Pyrazoles

Trifluoromethyl pyrazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous anti-inflammatory agents and chemokine receptor (CCR1) antagonists[4],[6]. The condensation of this compound with aryl hydrazines yields 1-aryl-3-(trifluoromethyl)-1H-pyrazol-5-ols.

Mechanistic Pathway

Mechanism of regioselective pyrazole formation from trifluoroacetoacetates.

Validated Experimental Protocol: 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Causality Note: Glacial acetic acid is used as a catalyst to activate the ketone carbonyl, accelerating hydrazone formation while maintaining a pH that prevents the premature oxidation of the hydrazine[7].

-

Initialization: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (10.0 mmol, 1.0 eq) in absolute ethanol (50 mL).

-

Nucleophile Addition: Add phenylhydrazine (10.5 mmol, 1.05 eq) dropwise at room temperature. The slight excess compensates for trace oxidative degradation of the hydrazine.

-

Catalysis: Add glacial acetic acid (0.5 mL, catalytic).

-

Thermal Cyclization: Heat the mixture to reflux (78 °C) for 4–6 hours.

-

Self-Validation Step: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active starting ester (R_f ~0.6) and the appearance of a lower-running product spot (R_f ~0.3) indicates complete conversion.

-

-

Workup: Concentrate the reaction mixture in vacuo. Redissolve the crude residue in ethyl acetate (100 mL) and wash with 1M HCl (2 × 50 mL) to remove unreacted hydrazine, followed by brine (50 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from hot heptane/toluene to afford the pure pyrazole.

Core Synthetic Application: Construction of Trifluoromethyl-Pyrimidines

Pyrimidines bearing a –CF₃ group are critical in both pharmaceutical kinase inhibitors and crop protection agents (e.g., sulfonylurea herbicides)[8]. The reaction of our target oxobutanoate with amidines or guanidines yields highly substituted pyrimidin-4-ols.

Validated Experimental Protocol: 2-Amino-6-(trifluoromethyl)pyrimidin-4-ol

Causality Note: A strong alkoxide base is required to deprotonate the guanidine hydrochloride salt and generate the free base nucleophile in situ, while also promoting the subsequent intramolecular cyclization[8].

-

Free-Basing: Suspend guanidine hydrochloride (12.0 mmol, 1.2 eq) in anhydrous ethanol (40 mL). Slowly add sodium ethoxide (12.0 mmol, 1.2 eq, 21% wt in EtOH) at 0 °C. Stir for 30 minutes.

-

Electrophile Addition: Add this compound (10.0 mmol, 1.0 eq) dropwise to the suspension.

-

Condensation: Heat the mixture to reflux for 8 hours.

-

Precipitation (Self-Validation): Cool the reaction to 0 °C. Carefully adjust the pH to 5-6 using 2M HCl. The target pyrimidinol will spontaneously precipitate as a white solid due to its low solubility in slightly acidic aqueous ethanol.

-

Isolation: Filter the solid, wash with cold water (2 × 20 mL) and cold ethanol (10 mL), and dry under high vacuum.

Synthesis of Aliphatic Intermediates: Tert-Butyl 4,4,4-Trifluorobut-2-enoate

Beyond heterocycles, this compound is the premier precursor for tert-butyl 4,4,4-trifluorobut-2-enoate, a potent Michael acceptor used to synthesize prostaglandin derivatives[5].

Workflow & Causality

Workflow for the synthesis of tert-butyl 4,4,4-trifluorobut-2-enoate.

Validated Experimental Protocol

-

Reduction: Suspend NaBH₄ (5.0 mmol, 0.5 eq) in ethanol (30 mL) at 0 °C. Crucial Step: Slowly add this compound (10.0 mmol) dropwise over 30 minutes. Causality: Slow addition controls the severe exotherm and prevents reactor choking, a mandatory parameter for industrial scale-up[5]. Quench with saturated NH₄Cl and extract with DCM to isolate the 3-hydroxybutanoate intermediate.

-

Mesylation: Dissolve the intermediate in DCM (40 mL). Add triethylamine (25.0 mmol, 2.5 eq). Causality: Excess amine is strictly required to scavenge liberated HCl, preventing the acid-catalyzed cleavage of the tert-butyl ester[5]. Dropwise add methanesulfonyl chloride (12.0 mmol, 1.2 eq) at 0 °C.

-

Elimination: Once mesylation is complete (verified by TLC), add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (12.0 mmol) to the same pot and stir at 25 °C for 4 hours to drive the E2 elimination. Wash with water, dry, and concentrate to yield the enoate.

Quantitative Yield Analysis

The table below summarizes the expected quantitative outcomes when utilizing this compound across the described workflows, demonstrating its high efficiency as a synthetic building block.

| Target Scaffold | Reagents | Catalyst / Base | Reaction Time | Isolated Yield (%) |

| 1-Aryl-3-(CF₃)-pyrazole | Phenylhydrazine (1.05 eq) | Acetic Acid (cat.) | 4–6 h | 82 – 89% |

| 2-Amino-4-(CF₃)-pyrimidine | Guanidine HCl (1.2 eq) | NaOEt (1.2 eq) | 8 h | 75 – 85% |

| t-Butyl 4,4,4-trifluorobut-2-enoate | NaBH₄, then MsCl / DBU | Et₃N / DBU | 12 h (Total) | > 84% |

Conclusion

This compound is far more than a simple fluorinated solvent or niche reagent; it is a highly engineered building block. By leveraging the steric bulk and orthogonal deprotection profile of the tert-butyl group, medicinal chemists can achieve superior regiocontrol in heterocycle synthesis and safely carry intermediates through complex, multi-step API campaigns without risking premature ester cleavage.

References

-

ChemicalBook. 4,4,4-TRIFLUORO-ACETOACETIC ACID TERT-BUTYL ESTER Uses (CCR1 Antagonists). Retrieved from:[4]

-

Benchchem. this compound | 26717-75-9. Retrieved from:[1]

-

Quick Company. Preparation Of Alkyl 4,4,4 Trifluorobut 2 Enoate. Retrieved from:[5]

-

Beilstein Journal of Organic Chemistry. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from:[6]

-

Scilit. Synthesis and 13 C NMR of (trifluoromethyl)hydroxypyrazoles. Retrieved from:[3]

-

Benchchem Technical Support Center. Synthesis of 5-(Trifluoromethyl)pyrazole. Retrieved from:[7]

-

LOCKSS. Pyrimidine chemistry in crop protection. Retrieved from:[8]

-

ACS Publications - Chemical Reviews. Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles. Retrieved from:[2]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scilit.com [scilit.com]

- 4. 4,4,4-TRIFLUORO-ACETOACETIC ACID TERT-BUTYL ESTER | 26717-75-9 [chemicalbook.com]

- 5. Preparation Of Alkyl 4,4,4 Trifluorobut 2 Enoate [quickcompany.in]

- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

A Senior Application Scientist's Guide to Trifluoromethylated Building Blocks for Heterocycle Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of the Trifluoromethyl Group

In the landscape of modern medicinal chemistry, few functional groups have imparted as profound an impact as the trifluoromethyl (CF₃) group.[1] Its incorporation into molecular scaffolds is a cornerstone strategy for optimizing drug candidates.[2] The unique physicochemical properties conferred by the CF₃ moiety—including enhanced metabolic stability due to the formidable strength of the C-F bond, increased lipophilicity (Hansch π value of +0.88), and modulation of receptor binding affinity through its potent electron-withdrawing nature—are critical for transforming a promising compound into a viable therapeutic.[3][4] Many prominent pharmaceuticals, such as fluoxetine and celecoxib, owe their efficacy in part to the presence of a trifluoromethyl group.[1][2]

This guide moves beyond a mere catalog of reactions. It is designed as a strategic manual for the practicing scientist, grounded in the principles of mechanistic understanding and practical application. We will explore the primary classes of trifluoromethylated building blocks, dissect the causal logic behind their use in specific synthetic contexts, and provide robust, field-tested protocols for their application in the construction of medicinally relevant heterocycles.

Section 1: The Chemist's Gambit - A Strategic Framework for Trifluoromethylation

The decision of how to introduce a CF₃ group is not trivial; it is a strategic choice dictated by the target heterocycle, the available starting materials, and the desired bond disconnection. The synthetic chemist must choose between two primary approaches:

-

Direct Trifluoromethylation: Introducing the CF₃ group onto a pre-formed heterocyclic core. This is often achieved using powerful nucleophilic, electrophilic, or radical trifluoromethylating agents.

-

The Building Block Strategy: Employing a synthon that already contains the CF₃ group and constructing the heterocyclic ring around it. This approach offers exceptional control over regiochemistry and is the central focus of this guide.[5][6]

The optimal strategy depends on a careful analysis of the target's structure and reactivity. The following decision-making framework, illustrated in the diagram below, provides a logical pathway for selecting the appropriate class of building block.

Caption: Strategic decision workflow for incorporating a CF₃ group into a heterocycle.

Section 2: The Arsenal - Key Classes of Trifluoromethylated Building Blocks

The power of the building block strategy lies in the versatility of readily accessible synthons. These molecules contain both the CF₃ group and other reactive functionalities poised for ring formation.

Trifluoromethyl-β-Dicarbonyl Compounds: The Workhorse Synthons

Trifluoromethyl-β-dicarbonyls are arguably the most versatile and widely used building blocks for heterocycle synthesis.[6] Their utility stems from the presence of two electrophilic carbonyl carbons and an acidic central methylene group, providing multiple reaction sites for cyclocondensation reactions with binucleophiles.[7]

Causality of Reactivity: The strong electron-withdrawing effect of the adjacent CF₃ group significantly enhances the electrophilicity of the carbonyl carbons and increases the acidity of the α-protons. This heightened reactivity allows for condensations under milder conditions than their non-fluorinated analogs. In unsymmetrical diketones, the CF₃-bearing carbonyl is the more electrophilic center, which is a key factor in controlling the regioselectivity of cyclization.[6]

Application Example: Synthesis of a Trifluoromethyl-Substituted Pyrazole

A classic and highly reliable method for synthesizing 5-trifluoromethylpyrazoles involves the condensation of a trifluoromethyl-1,3-diketone with hydrazine. This reaction is a cornerstone of medicinal chemistry programs targeting kinases and other ATP-binding proteins.

Protocol 2.1.1: Synthesis of 5-Trifluoromethyl-3-phenyl-1H-pyrazole

-

Materials:

-

1,1,1-Trifluoro-4-phenylbutane-2,4-dione (1.0 equiv)

-

Hydrazine hydrate (1.1 equiv)

-

Ethanol (approx. 0.2 M solution)

-

Acetic acid (catalytic, ~5 mol%)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,1,1-trifluoro-4-phenylbutane-2,4-dione and ethanol.

-

Add the catalytic amount of acetic acid to the solution.

-

Slowly add hydrazine hydrate to the stirred solution at room temperature. An exotherm may be observed.

-

After the addition is complete, heat the reaction mixture to reflux (approx. 80 °C) and monitor by TLC or LC-MS until the starting diketone is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and then place it in an ice bath to promote precipitation of the product.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the desired pyrazole.

-

-

Self-Validation: The regioselectivity of this reaction is exceptionally high. The initial condensation occurs between the more nucleophilic nitrogen of hydrazine and the more electrophilic CF₃-bearing carbonyl, followed by cyclization and dehydration. The expected product can be confirmed by ¹⁹F NMR (a singlet for the CF₃ group) and ¹H NMR spectroscopy.

Trifluoromethyl-α,β-Ynones and Acrylates: Building Blocks for Diverse Scaffolds

Trifluoromethylated ynones and acrylates are powerful Michael acceptors and dienophiles, opening pathways to a wide array of heterocyclic systems through conjugate addition and cycloaddition reactions.[8][9]

Application Example: Synthesis of Trifluoromethyl-Substituted Pyridines

β-Trifluoromethylated acrylates can serve as versatile precursors for constructing substituted pyridines, a privileged scaffold in pharmaceuticals.

Table 1: Representative Synthesis of Trifluoromethyl-Heterocycles from CF₃-Acrylates

| Entry | Reactant(s) | Heterocycle | Yield (%) | Reference |

| 1 | Ethyl 3-amino-4,4,4-trifluorocrotonate + 2-chloro-1,3-bis(dimethylamino)trimethinium hexaflurophosphate | Ethyl 5-chloro-2-(trifluoromethyl)nicotinate | 75% | [9] |

| 2 | Trifluoromethyl enamine + NaN₃ / PhI(OAc)₂ | Trifluoromethyl-substituted imidazole | 44-94% | [9] |

Other Noteworthy Building Blocks

The synthetic toolbox extends beyond dicarbonyls and acrylates. Other important classes include:

-

Trifluoromethylnitrones: These act as effective 1,3-dipoles in [3+2] cycloaddition reactions to form isoxazolidines and related heterocycles.[10][11]

-

2,2,2-Trifluorodiazoethane: A key reagent for [3+2] cycloadditions to generate trifluoromethylated pyrazoles and pyrazolines.[5][12]

-

Trifluoroacetimidoyl Derivatives: Versatile synthons for building a range of heterocycles including pyrroles, imidazoles, and pyridines through cascade reactions.[5]

Section 3: Direct Trifluoromethylation Reagents - An Overview

While this guide focuses on building blocks, a brief overview of direct trifluoromethylation reagents is essential for a complete picture. These reagents are classified by their reactive nature: electrophilic, nucleophilic, or radical.

Caption: Classification of common direct trifluoromethylation reagents.

-

Nucleophilic Reagents: The most prominent example is the Ruppert-Prakash Reagent (TMSCF₃) .[13] It requires activation by a fluoride source (e.g., TBAF) to generate the trifluoromethyl anion (CF₃⁻), which then attacks electrophilic centers like aldehydes and ketones.[14] This is a highly reliable method for creating trifluoromethyl carbinols, which are themselves valuable precursors for heterocycle synthesis.[14]

-

Electrophilic Reagents: Togni's and Umemoto's reagents are shelf-stable compounds that act as sources of an electrophilic "CF₃⁺" equivalent.[15][16][17] Togni reagents are hypervalent iodine compounds that are particularly effective for the trifluoromethylation of C- and S-nucleophiles, as well as alkenes under copper catalysis.[18][19][20] Umemoto's reagents, which are S-(trifluoromethyl)dibenzothiophenium salts, are also widely used for reacting with a range of nucleophiles.[16][21][22]

-

Radical Precursors: Reagents like sodium trifluoromethanesulfinate (Langlois Reagent ) and trifluoroiodomethane (CF₃I) can generate the trifluoromethyl radical (CF₃•) under oxidative or photoredox conditions, respectively.[23][24] This approach is particularly powerful for the C-H trifluoromethylation of electron-rich aromatic and heterocyclic compounds.[23]

Protocol 3.1.1: General Procedure for Nucleophilic Trifluoromethylation of a Ketone using Ruppert-Prakash Reagent

-

Materials:

-

Ketone substrate (1.0 equiv)

-

Ruppert-Prakash Reagent (TMSCF₃, 1.5 equiv)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

Caution: This reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon) in oven-dried glassware.

-

Dissolve the ketone substrate in anhydrous THF in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Add the Ruppert-Prakash Reagent (TMSCF₃) to the solution via syringe.

-

Slowly add the TBAF solution dropwise to the reaction mixture. The reaction is often exothermic.

-

Allow the reaction to stir at 0 °C and gradually warm to room temperature over several hours. Monitor progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[14]

-

Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated alcohol.[14]

-

-

Causality of Experimental Choices: Anhydrous conditions are critical as TMSCF₃ and the intermediate trifluoromethyl anion are sensitive to moisture. The use of a catalytic amount of a fluoride source (TBAF) is sufficient to initiate the reaction; the catalytic cycle regenerates the fluoride ion.[14] The reaction is performed at low temperature to control the exotherm and minimize potential side reactions.

Conclusion and Future Outlook

The strategic use of trifluoromethylated building blocks is an indispensable tool in modern synthetic and medicinal chemistry. By providing exquisite control over regiochemistry and access to a vast chemical space, these synthons enable the efficient construction of complex, biologically active heterocycles. While trifluoromethyl-β-dicarbonyls remain the foundational workhorses, the continued development of novel building blocks, such as specialized ynones, nitrones, and imidoyl derivatives, is constantly expanding the synthetic chemist's arsenal.[5][8][10] Concurrently, advances in direct C-H trifluoromethylation via radical and photoredox pathways are providing complementary strategies for late-stage functionalization. The judicious selection and application of these powerful reagents and building blocks will continue to fuel innovation in drug discovery and materials science for the foreseeable future.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (2010). Journal of Fluorine Chemistry.

- Application of Ruppert-Prakash Reagent in Pharmaceutical Synthesis: Detailed Application Notes and Protocols. (2025). Benchchem.

- Synthesis of trifluoromethyl or trifluoroacetyl substituted heterocyclic compounds from trifluoromethyl‐α,β‐ynones.

- Protecting group free radical C–H trifluoromethyl

- The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.

- RCM-Mediated Synthesis of Trifluoromethyl-Containing Nitrogen Heterocycles. (2006). The Journal of Organic Chemistry.

- Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acryl

- Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis of Trifluoromethyl-Substituted Fused Bicyclic Heterocycles and their Corresponding Benzo-Fused Analogues. (2010). Bentham Science Publishers.

- Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acryl

- A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. (2023). MDPI.

- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks.

- Trifluoromethyl

- Togni reagent II. Wikipedia.

- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024). RSC Publishing.

- An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. Organic & Biomolecular Chemistry.

- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (2010). PMC.

- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025).

- Strong bond with fluorine chemistry. (2008). Manufacturing Chemist.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione.

- Trifluoromethylnitrone: A Versatile Building Block for Synthesizing Trifluoromethyl-Containing Heterocyclic Compounds.

- Trifluoromethyltrimethylsilane. Wikipedia.

- Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. (2014).

- Trifluoromethyl-β-dicarbonyls as Versatile Synthons in Synthesis of Heterocycles. (2024). PubMed.

- ChemInform Abstract: Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents.

- Togni Reagent II. Enamine.

- Trifluoromethyl‐β‐dicarbonyls as Versatile Synthons in Synthesis of Heterocycles.

- Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent). Sigma-Aldrich.

- Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry.

- Umemoto Reagent I. Enamine.

Sources

- 1. Strong bond with fluorine chemistry [manufacturingchemist.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Trifluoromethyl-β-dicarbonyls as Versatile Synthons in Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 16. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Togni reagent II - Wikipedia [en.wikipedia.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Togni Reagent II - Enamine [enamine.net]

- 21. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Umemoto Reagent I - Enamine [enamine.net]

- 23. Protecting group free radical C–H trifluoromethylation of peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Trifluoromethylation - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Storage, Stability, and Shelf Life of Edoxudine (CAS 15176-29-1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Edoxudine (5-ethyl-2'-deoxyuridine), a thymidine analog with antiviral properties, requires carefully controlled storage conditions to maintain its chemical integrity and biological activity. This guide provides a comprehensive overview of the recommended storage protocols, shelf life, and the underlying scientific principles governing the stability of Edoxudine (CAS 15176-29-1). We will delve into the potential degradation pathways and provide a detailed methodology for conducting stability assessments, ensuring the reliability and reproducibility of research and development outcomes.

Introduction to Edoxudine: A Molecule of Antiviral Significance

Edoxudine is a nucleoside analog that has demonstrated efficacy against the herpes simplex virus.[1] Its mechanism of action involves incorporation into the viral DNA, leading to the termination of DNA replication.[2] Given its therapeutic potential, a thorough understanding of its stability is paramount for researchers and developers to ensure the quality and reliability of their studies. The incorrect CAS number 718-08-1 is sometimes mistakenly associated with Edoxudine; the correct CAS number is 15176-29-1.[3][4][5]

Recommended Storage Conditions and Shelf Life